2-Chlorobenzo[d]thiazol-4-amine chemical structure and physical properties
2-Chlorobenzo[d]thiazol-4-amine chemical structure and physical properties
An In-depth Technical Guide to 2-Chlorobenzo[d]thiazol-4-amine
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 2-Chlorobenzo[d]thiazol-4-amine (CAS: 19952-47-7), a heterocyclic amine of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This guide moves beyond a simple recitation of facts, offering insights into the causality behind its properties and the practical application of this knowledge in a laboratory setting. The information herein is curated to support professionals in leveraging this compound's unique characteristics for novel synthesis and application development.
Molecular Identity and Structural Elucidation
2-Chlorobenzo[d]thiazol-4-amine, also known by its IUPAC name 4-chloro-1,3-benzothiazol-2-amine, is a substituted benzothiazole. The core of the molecule is a bicyclic system where a benzene ring is fused to a thiazole ring. The key substituents that dictate its chemical personality are an amine group (-NH₂) at the 2-position of the thiazole ring and a chlorine atom (-Cl) at the 4-position of the benzene ring.
The presence of the exocyclic amine group makes it a derivative of the important 2-aminobenzothiazole scaffold, a "privileged structure" in medicinal chemistry known for a wide range of biological activities.[1][2] The chlorine atom's placement introduces specific electronic and steric effects, modifying the molecule's reactivity, polarity, and binding interactions with biological targets.
Chemical Structure Diagram
The structural arrangement of atoms is visualized below.
Caption: Chemical structure of 2-Chlorobenzo[d]thiazol-4-amine.
Key Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 4-chloro-1,3-benzothiazol-2-amine | [3][4] |
| CAS Number | 19952-47-7 | [3][5] |
| Molecular Formula | C₇H₅ClN₂S | [6][7] |
| Molecular Weight | 184.65 g/mol | [3][6] |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(S2)N | [3] |
| InChI Key | OEQQFQXMCPMEIH-UHFFFAOYSA-N | [6] |
| Synonyms | 2-Amino-4-chlorobenzothiazole, 4-Chlorobenzothiazol-2-ylamine | [3][8][9] |
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound are critical for its handling, purification, characterization, and formulation.
Physical Properties
This compound presents as a stable solid under standard conditions, with limited aqueous solubility, a common trait for many benzothiazole derivatives.[3][5][10] Its low water solubility and predicted pKa suggest that in acidic conditions, the amine group will be protonated, which may marginally increase its solubility in acidic aqueous media.
| Property | Value | Source(s) |
| Appearance | White to light beige or grayish crystalline powder. | [5][7] |
| Melting Point | 203-205 °C | [5][6] |
| Boiling Point | 344.3 ± 34.0 °C (Predicted) | [5] |
| pKa | 2.14 ± 0.10 (Predicted) | [5] |
| Water Solubility | Insoluble (< 1 mg/mL at 20 °C) | [3][5] |
Predicted Solubility Profile in Organic Solvents
While exhaustive quantitative data is not publicly available, a qualitative solubility profile can be predicted based on the behavior of structurally similar compounds.[10][11] The molecule's aromatic nature and the presence of a polar amine group suggest moderate solubility in polar aprotic and protic solvents, particularly with heating, and lower solubility in non-polar solvents. Note: This profile is predictive and requires experimental verification.
| Solvent | Dielectric Constant | Predicted Solubility | Rationale |
| DMSO | 46.7 | Soluble | Highly polar aprotic; effective for most heterocyclic compounds. |
| DMF | 36.7 | Soluble | Aprotic, polar; effective for dissolving poorly soluble compounds.[11] |
| Methanol | 32.7 | Sparingly to Moderately Soluble | Protic, polar; solubility may be enhanced by heating.[11] |
| Ethanol | 24.6 | Sparingly to Moderately Soluble | Protic, polar; similar to methanol.[11] |
| Acetonitrile | 37.5 | Sparingly Soluble | Aprotic, polar.[11] |
| Dichloromethane | 9.1 | Poorly Soluble | Non-polar aprotic solvent.[11] |
| Toluene | 2.4 | Insoluble | Non-polar aprotic solvent.[11] |
Predicted Spectroscopic Data
No publicly archived spectra for 2-Chlorobenzo[d]thiazol-4-amine were identified. The following data are predicted based on its known structure and spectroscopic principles for related compounds.[12][13]
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ ~7.5-7.8 ppm (br s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.
-
δ ~7.1-7.4 ppm (m, 3H): A complex multiplet region for the three aromatic protons on the benzene ring. The specific splitting patterns (doublets, triplets) will depend on their coupling constants, influenced by the chlorine and the fused thiazole ring.
-
-
¹³C NMR (125 MHz, DMSO-d₆):
-
δ ~168 ppm: Quaternary carbon (C2) of the thiazole ring, bonded to the exocyclic amine and the endocyclic nitrogen. Its downfield shift is characteristic.
-
δ ~148-152 ppm: Quaternary carbon (C9) at the fusion of the two rings.
-
δ ~120-135 ppm: Aromatic carbons. The carbon bearing the chlorine (C4) will be shifted, and the other carbons will appear in this region. Based on the 7-chloro isomer, four quaternary and three CH signals are expected.[13]
-
-
FT-IR (ATR, cm⁻¹):
-
3400-3250 cm⁻¹: Two distinct sharp-to-medium bands characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[12]
-
~3100 cm⁻¹: Aromatic C-H stretching.
-
1650-1580 cm⁻¹: A sharp N-H bending (scissoring) vibration for the primary amine.[12]
-
1500-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and thiazole rings.
-
1335-1250 cm⁻¹: Strong C-N stretching of the aromatic amine.[12]
-
~750 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (EI):
-
m/z ~184/186: Molecular ion (M⁺) peak cluster. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 186 with an intensity approximately one-third of the M⁺ peak at m/z 184, confirming the presence of a single chlorine atom.
-
Key Fragments: Fragmentation may involve the loss of HCN or other small neutral molecules, characteristic of heterocyclic systems.
-
Synthesis and Reactivity
Synthetic Pathway
A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate source, followed by cyclization induced by an oxidizing agent like bromine.[14][15]
Caption: General workflow for the synthesis of 2-Chlorobenzo[d]thiazol-4-amine.
Experimental Protocol: Synthesis
This protocol is a detailed representation of a general method.[14][15] Researchers should perform their own risk assessment and optimization.
-
Reagent Preparation: In a flask, dissolve potassium thiocyanate (4.0 eq) in acetonitrile. In a separate dropping funnel, prepare a solution of 3-chloroaniline (1.0 eq) in acetonitrile.
-
Intermediate Formation: Add the 3-chloroaniline solution dropwise to the stirred potassium thiocyanate solution.
-
Catalysis: Add a suitable catalyst, such as nano BF₃/SiO₂, to the mixture and cool to 0 °C in an ice-salt bath.
-
Oxidative Cyclization: Slowly add a solution of bromine (2.0 eq) in acetonitrile via a dropping funnel, ensuring the temperature does not exceed 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and heat to ~70 °C. Filter to remove the catalyst.
-
Isolation: Neutralize the filtrate with a 10% NaOH solution until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to yield the pure 2-Chlorobenzo[d]thiazol-4-amine.
Chemical Reactivity
-
Basicity: The exocyclic amine group is basic and will react with acids to form salts.[5][14]
-
Nucleophilicity: The amine group is a potent nucleophile, allowing for derivatization. It readily undergoes condensation reactions with aldehydes to form Schiff bases. It can also be acylated or alkylated.
-
Incompatibilities: As a halogenated amine and organosulfide, it is incompatible with strong oxidizing agents, strong acids, and strong reducing agents. Reactions can be exothermic and may generate toxic fumes (NOx, SOx, HCl) upon decomposition.[3][5][14]
Applications in Research and Development
The unique structure of 2-Chlorobenzo[d]thiazol-4-amine makes it a valuable building block in several fields.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, including antiviral, antimicrobial, antifungal, and anticancer properties.[7][8][16] The benzothiazole core is a well-established pharmacophore.[1]
-
Agrochemicals: The structure is utilized in the development of novel pesticides and herbicides.[7]
-
Materials Science: It can be used as an intermediate for creating corrosion inhibitors, rubber additives, and specialized dyes.[7]
Analytical Methodologies
Accurate analysis is crucial for quality control and research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of 2-aminobenzothiazole derivatives.[3][5]
Experimental Protocol: Purity Analysis by HPLC-UV
-
Standard Preparation: Prepare a stock solution of 2-Chlorobenzo[d]thiazol-4-amine (1 mg/mL) in a 50:50 (v/v) mixture of acetonitrile and water. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions (Suggested):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan (typically around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Inject the standards to construct a calibration curve of peak area versus concentration. Inject the sample and determine its purity by comparing its peak area to the calibration curve.
Analytical Workflow Diagram
Caption: Standard workflow for purity analysis via HPLC-UV.
Safety and Handling
2-Chlorobenzo[d]thiazol-4-amine is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation of the powder.[6][17]
-
Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place, as some heterocyclic compounds can be light-sensitive.[5][18]
-
Decomposition Hazards: When heated to decomposition, it emits very toxic fumes of hydrogen chloride, sulfur oxides (SOx), and nitrogen oxides (NOx).[3][5]
Conclusion
2-Chlorobenzo[d]thiazol-4-amine is a versatile and reactive chemical intermediate with significant potential for the development of novel compounds in the pharmaceutical and chemical industries. Its synthesis is well-established, and its reactivity is primarily centered on its nucleophilic amine group. A thorough understanding of its physicochemical properties, handling requirements, and analytical methods, as detailed in this guide, is essential for any researcher or scientist intending to work with this compound. The predictive data provided herein offers a solid foundation for initiating experimental work, which should always be the final arbiter of a compound's true behavior.
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ResearchGate. 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3, 7 signals (3CH, 4C4). [Link]
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